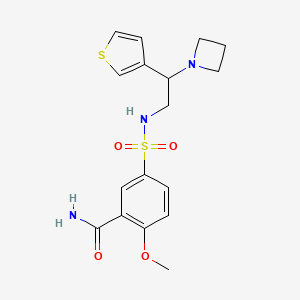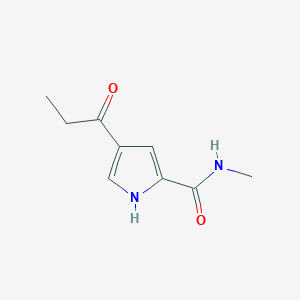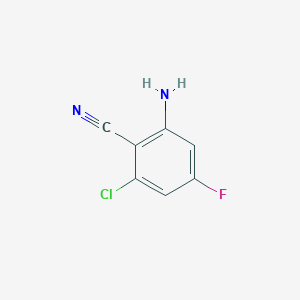![molecular formula C17H14ClNO2S B2502029 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione CAS No. 321433-56-1](/img/structure/B2502029.png)
1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione" is a dihydro-1H-pyrrole-2,5-dione derivative, which is a class of compounds known for their potential biological activities. The structure of this compound suggests the presence of a pyrrole-2,5-dione core substituted with a 4-chlorophenyl group and a 4-methylphenylsulfanyl group. This type of molecular framework is often explored for its pharmacological properties, as seen in related research on similar compounds .
Synthesis Analysis
The synthesis of dihydro-1H-pyrrole-2,5-dione derivatives can be achieved through various synthetic methods. One such method involves the use of 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione rings as main scaffolds, which are obtained using one of three synthetic methods . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be employed, potentially involving a substitution reaction where the 4-chlorophenyl and 4-methylphenylsulfanyl groups are introduced to the pyrrole-2,5-dione core.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, as well as crystallographic methods . These studies provide insights into the equilibrium geometry, vibrational wave numbers, and the stability of the molecule arising from hyperconjugative interactions and charge delocalization. For instance, the molecular and crystal structure of a similar compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, was determined, revealing a synclinal conformation of the terminal phenyl rings and the presence of an intramolecular hydrogen bond .
Chemical Reactions Analysis
The reactivity of dihydro-1H-pyrrole-2,5-dione derivatives can be inferred from studies on similar compounds. For example, the compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was investigated for its potential as a chemotherapeutic agent, suggesting that the sulfur atoms in these molecules prefer specific conformations that could influence their reactivity . The antibacterial efficacy of related compounds also indicates that the functional groups attached to the pyrrole-2,5-dione core can interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydro-1H-pyrrole-2,5-dione derivatives can vary significantly depending on their molecular structure. For instance, polymorphism, which refers to the ability of a compound to adopt different crystal structures, has been observed in a structurally similar compound, indicating that slight changes in the molecular framework can lead to significant differences in physical properties . The spectroscopic properties, such as IR absorption bands, can provide information about the functional groups present and their interactions within the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Caspase-3 Inhibitory Activity : A study by Kravchenko et al. (2005) describes the synthesis of novel compounds related to 1H-pyrrole-2,5-dione, identifying some as potent inhibitors of caspase-3, suggesting potential for cancer treatment research (Kravchenko et al., 2005).
Luminescent Properties in Polymers
- Highly Luminescent Polymers : Zhang & Tieke (2008) synthesized polymers containing a derivative of 1H-pyrrole-2,5-dione, exhibiting strong fluorescence and high quantum yield. This research highlights its application in creating luminescent materials (Zhang & Tieke, 2008).
Photoluminescence in Conjugated Polymers
- Photoluminescent Conjugated Polymers : Beyerlein & Tieke (2000) developed π-conjugated polymers containing 1H-pyrrole-2,5-dione units, demonstrating strong photoluminescence and potential for electronic applications (Beyerlein & Tieke, 2000).
Inhibition of Prostaglandin Production
- Inhibitory Activity on PGE(2) Production : Moon et al. (2010) synthesized 1H-pyrrole-2,5-dione derivatives that inhibited PGE(2) production, indicating potential application in inflammation and pain management research (Moon et al., 2010).
Crystal Structure and Pigment Applications
- Pigment Applications and Structural Analysis : Fujii et al. (2002) conducted structural studies on compounds consisting of 1H-pyrrole-2,5-dione, underscoring its utility as a pigment in various applications (Fujii et al., 2002).
Reactions with Nucleophilic Agents
- Reactions with Binucleophilic Agents : Kosolapova et al. (2013) studied the reactions of a similar furanone compound with different nitrogen-containing agents, contributing to the understanding of its chemical reactivity (Kosolapova et al., 2013).
Corrosion Inhibition in Industrial Applications
- Corrosion Inhibition Properties : Zarrouk et al. (2015) found that 1H-pyrrole-2,5-dione derivatives are effective corrosion inhibitors for carbon steel, suggesting their potential in industrial applications (Zarrouk et al., 2015).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJSNDWKIXRDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


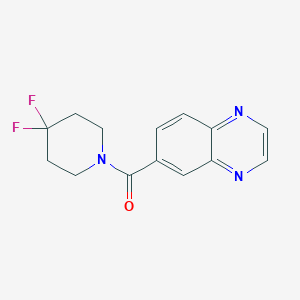

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)

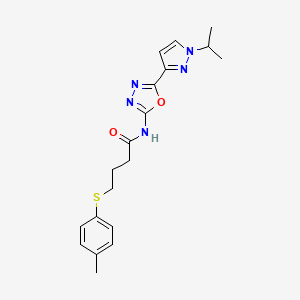
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)
![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

